PRMT4-IN-1 - 912970-79-7

PRMT4-IN-1

Catalog Number: EVT-279966
CAS Number: 912970-79-7
Molecular Formula: C23H28FN3O
Molecular Weight: 381.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PRMT4-IN-1 is a potent and selective inhibitor of PRMT4 (also known as CARM1).
Overview

PRMT4-IN-1 is a selective inhibitor of the protein arginine methyltransferase 4, commonly known as PRMT4. This compound has garnered attention in the field of cancer research due to its potential role in targeting PRMT4, which is implicated in various malignancies, including hepatocellular carcinoma and triple-negative breast cancer. PRMT4 is known for its involvement in the methylation of histones and non-histone proteins, influencing gene expression and cellular signaling pathways.

Source and Classification

PRMT4-IN-1 is classified as a small molecule inhibitor specifically designed to target the enzymatic activity of PRMT4. As a member of the protein arginine methyltransferase family, PRMT4 plays a crucial role in regulating transcriptional coactivation through asymmetric dimethylation of arginine residues on histones and other proteins. The compound has been synthesized and characterized in various studies that explore its efficacy and selectivity against PRMT4 compared to other members of the PRMT family .

Synthesis Analysis

The synthesis of PRMT4-IN-1 typically involves rational design strategies based on structural insights into the active site of PRMT4. The methods employed often include:

  • Chemical Synthesis: The compound is synthesized through multi-step organic reactions that may involve coupling reactions, protection-deprotection steps, and functional group transformations.
  • Lead Optimization: Initial lead compounds are modified to enhance potency and selectivity. For example, modifications to the core structure have been made to improve binding affinity and reduce off-target effects .
  • Analytical Techniques: Characterization of synthesized compounds is performed using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm purity and structure.
Molecular Structure Analysis

The molecular structure of PRMT4-IN-1 features a distinct arrangement conducive to its interaction with the active site of PRMT4. Key structural data includes:

  • Molecular Formula: Specific details on the molecular formula are typically provided in research articles.
  • 3D Configuration: Computational modeling may be utilized to predict the three-dimensional conformation of PRMT4-IN-1, which aids in understanding its binding interactions with PRMT4.

The precise coordinates and bonding configurations can be elucidated through crystallography or computational docking studies .

Chemical Reactions Analysis

PRMT4-IN-1 undergoes specific chemical reactions as it interacts with its target enzyme:

  • Binding Reaction: The primary reaction involves the binding of PRMT4-IN-1 to the active site of PRMT4, inhibiting its methyltransferase activity. This interaction typically involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  • Inhibition Mechanism: The inhibition mechanism may be characterized by kinetic studies that measure changes in enzyme activity in the presence of varying concentrations of PRMT4-IN-1.

Technical details regarding these reactions can be found in biochemical assays that quantify enzyme activity post-treatment with the inhibitor .

Mechanism of Action

The mechanism of action for PRMT4-IN-1 involves:

  • Inhibition of Methylation: By binding to PRMT4, PRMT4-IN-1 effectively prevents the enzyme from catalyzing the transfer of methyl groups to target substrates, including histones.
  • Impact on Signaling Pathways: This inhibition leads to downstream effects on cellular signaling pathways such as the AKT/mTOR pathway, which is crucial for cell growth and survival. Studies suggest that reducing PRMT4 activity can sensitize cancer cells to apoptosis .
Physical and Chemical Properties Analysis

PRMT4-IN-1 possesses several notable physical and chemical properties:

  • Solubility: Solubility profiles are crucial for determining bioavailability; thus, studies often assess water solubility and organic solvent compatibility.
  • Stability: Stability under physiological conditions is evaluated through degradation studies over time.
  • Melting Point and Boiling Point: These properties provide insights into thermal stability and handling conditions during synthesis.

Data regarding these properties can be derived from experimental analyses conducted during compound characterization .

Applications

The primary applications of PRMT4-IN-1 include:

  • Cancer Research: As a selective inhibitor, it is used in preclinical studies to explore its effects on tumor growth and metastasis in various cancer models.
  • Therapeutic Potential: Given its mechanism of action, there is potential for development as a therapeutic agent for cancers where PRMT4 plays a significant role.

Research continues to investigate additional applications within epigenetics and cellular signaling pathways influenced by arginine methylation .

Introduction to PRMT4 (CARM1) and Its Biological Significance

Protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1), belongs to the type I subgroup of PRMT enzymes that catalyze asymmetric dimethylation of arginine residues (ADMA) in histone and non-histone substrates. As an epigenetic modifier, CARM1 fine-tunes essential cellular processes, including transcriptional activation, RNA processing, cell cycle progression, and differentiation. Its dysregulation is implicated in diverse pathologies, from cancer to neurodegenerative disorders, making it a compelling therapeutic target. The development of selective inhibitors like PRMT4-IN-1 (IC₅₀ = 3.2 nM) provides a critical chemical tool to dissect CARM1’s biological functions and therapeutic potential [1] [7].

Overview of Protein Arginine Methyltransferases (PRMTs) in Epigenetic Regulation

PRMTs comprise a nine-member enzyme family that transfers methyl groups from S-adenosylmethionine (SAM) to arginine residues, generating three methylation states: monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA). These modifications alter protein-protein interactions, subcellular localization, and functional outcomes for substrates:

  • Type I PRMTs (PRMT1, 3, 4, 6, 8): Generate ADMA and are linked to transcriptional activation.
  • Type II PRMTs (PRMT5, 9): Produce SDMA and often repress transcription.
  • Type III PRMT (PRMT7): Yields only MMA [1] [6].

Table 1: Classification and Functions of PRMT Types

PRMT TypeKey MembersMethylation ProductPrimary Epigenetic Role
Type IPRMT1, PRMT4ADMATranscriptional activation
Type IIPRMT5SDMATranscriptional repression
Type IIIPRMT7MMAChromatin compaction

Histone arginine methylation regulates chromatin states. For example:

  • H3R17me2a (catalyzed by CARM1) associates with active promoters.
  • H4R3me2s (catalyzed by PRMT5) correlates with gene silencing [6] [8].

PRMT4/CARM1: Structural Features and Enzymatic Activity

CARM1 possesses three functional domains essential for its activity:

  • N-terminal domain: Contains a pleckstrin homology (PH) domain mediating substrate recognition.
  • Central catalytic core: Includes a Rossmann fold for SAM binding, a β-barrel for substrate interaction, and a dimerization arm essential for enzymatic activity.
  • C-terminal domain: Harbors a transcriptional activation domain (TAD) for coactivator functions [1].

Table 2: Structural and Regulatory Features of CARM1

DomainFunctionRegulatory Mechanism
N-terminal PH domainSubstrate recognitionPhosphorylation (T132) stabilizes protein
Catalytic coreSAM binding, dimerizationPhosphorylation (S217/S229) inhibits activity
C-terminal TADTranscriptional coactivationO-GlcNAcylation alters substrate specificity

CARM1 activity is modulated by post-translational modifications (PTMs):

  • Phosphorylation: Mitotic kinases (e.g., PKC) phosphorylate S229, disrupting dimerization and blocking methyltransferase activity.
  • O-GlcNAcylation: Modifies residues (S595, T601) to redirect substrate specificity.
  • Automethylation: R551 automethylation enhances CARM1’s coactivator function for ERα [1] [6].

Role of PRMT4 in Transcriptional Coactivation and Chromatin Remodeling

CARM1 integrates into transcriptional complexes through interactions with p160 coactivators (e.g., SRC-3) and CBP/p300, enabling locus-specific histone methylation:

  • Histone substrate specificity: CARM1 dimethylates H3R17 and H3R26, marks associated with open chromatin and active transcription.
  • Non-histone substrates: Methylates transcription regulators like CBP (at R742) to enhance steroid receptor signaling or repress CREB activity (when methylated at R600) [1] [8].

Table 3: Key CARM1 Substrates and Functional Consequences

SubstrateMethylation SiteBiological Outcome
Histone H3R17, R26Chromatin relaxation, gene activation
CBP/p300R742Enhanced nuclear receptor coactivation
BAF155R1064SWI/SNF complex destabilization
RUNX1Multiple sitesRepression of miR-223 in AML

Notably, CARM1 represses the myeloid differentiation regulator miR-223 in acute myeloid leukemia (AML) by methylating RUNX1, triggering assembly of a repressor complex with DPF2. Pharmacological CARM1 inhibition disrupts this axis, promoting differentiation [5].

PRMT4 in Cell Cycle Regulation, Differentiation, and Oncogenesis

CARM1 drives cell proliferation and oncogenic programs through epigenetic and non-epigenetic mechanisms:

  • Cell cycle control:
  • Activates CCNE1 (Cyclin E) transcription via H3R17me2a deposition at its promoter in an E2F1-dependent manner, accelerating G1/S transition.
  • Cooperates with ERα to upregulate E2F1 expression in breast cancer, fueling proliferation [1] [6].
  • Developmental regulation:
  • Carm1 knockout mice exhibit perinatal lethality with defects in adipogenesis, hematopoiesis, and lung maturation.
  • Directs pre-implantation embryonic cell fate via BAF155 methylation and Notch pathway modulation [1] [9].
  • Oncogenic roles:
  • Overexpressed in breast, prostate, and colorectal cancers, where it activates oncogenic transcription factors (e.g., ERα, c-Myb).
  • In AML, CARM1 blocks myeloid differentiation by repressing miR-223; genetic depletion reduces leukemic burden in vivo [5] [6].
  • Non-cancer pathologies:
  • Promotes lymphocyte apoptosis in sepsis by activating caspase-3, contributing to immunosuppression.
  • Modulates NOS uncoupling in Alzheimer’s disease, reducing cerebral blood flow [3] [9].

Table 4: Pathological Roles of CARM1 and Therapeutic Targeting

Disease ContextCARM1 DysregulationInhibition Outcome
Acute Myeloid LeukemiaOverexpression represses miR-223Induces differentiation, reduces proliferation
Breast CancerActivates ERα/cyclin E pathwaysBlocks tumor growth in xenografts
SepsisUpregulated in lymphocytesReduces caspase-3-mediated apoptosis
Alzheimer’s DiseaseElevates ADMA, uncouples NOSRestores cerebral blood flow

PRMT4-IN-1 exemplifies targeted CARM1 inhibition, exhibiting high selectivity (IC₅₀ = 3.2 nM) and reducing viability in MCF7 breast cancer cells. Unlike pan-PRMT inhibitors (e.g., GSK3368715), its selectivity minimizes off-target effects on other PRMTs, enabling precise mechanistic studies [7].

Properties

CAS Number

912970-79-7

Product Name

PRMT4-IN-1

IUPAC Name

2-(4-(3-Fluoro-2-(2-methoxyphenyl)-1H-indol-5-yl)piperidin-1-yl)-N-methylethan-1-amine

Molecular Formula

C23H28FN3O

Molecular Weight

381.5

InChI

InChI=1S/C23H28FN3O/c1-25-11-14-27-12-9-16(10-13-27)17-7-8-20-19(15-17)22(24)23(26-20)18-5-3-4-6-21(18)28-2/h3-8,15-16,25-26H,9-14H2,1-2H3

InChI Key

SPSRJAZORUFUOI-UHFFFAOYSA-N

SMILES

CNCCN1CCC(C2=CC3=C(NC(C4=CC=CC=C4OC)=C3F)C=C2)CC1

Solubility

Soluble in DMSO

Synonyms

CMPD1; CMPD 1; CMPD-1; PRMT4IN1; PRMT4 IN 1; PRMT4-IN-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.